Methyl propionate

Description

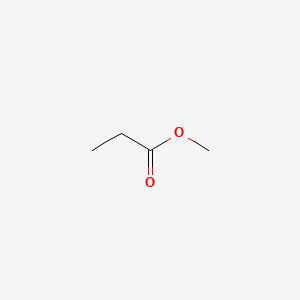

This compound is a carboxylic ester.

This compound is a natural product found in Coffea arabica, Actinidia chinensis, and Ananas comosus with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUFJBKOKNCXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027201 | |

| Record name | Methyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl propionate appears as a clear colorless liquid. Flash point 28 °F. Density about the same as water. Vapors heavier than air. May irritate skin, eyes, and mucous membranes. Used for flavoring and as a solvent., Colorless liquid; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, rum odour | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

175.5 °F at 760 mmHg (NTP, 1992), 79.8 °C, 79.00 to 80.00 °C. @ 760.00 mm Hg, 80 °C | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

28 °F (NTP, 1992), 28 °F (-2 °C) (CLOSED CUP), -2 °C c.c. | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

50 to 100 mg/mL at 72 °F (NTP, 1992), COMPLETELY MISCIBLE WITH PROPYLENE GLYCOL, Soluble in most organic solvents., Soluble in acetone; miscible in ethanol, ethyl ether., In water, 62,370 mg/l @ 25 °C, 62.4 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C:, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 16 ml water | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.937 at 39 °F (NTP, 1992) - Less dense than water; will float, 0.915 @ 20 °C/4 °C, /Bulk density/ (wt/gal)=7.58 lb, Relative density (water = 1): 0.92, 0.912-0.918 | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air= 1), Relative vapor density (air = 1): 3 | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 52 °F (NTP, 1992), 84.0 [mmHg], Vapor pressure= 40 mm Hg @ 11.0 °C, 84.04 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 8.5 | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liq | |

CAS No. |

554-12-1 | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB21C0D33W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-125 °F (NTP, 1992), -87.5 °C, -88 °C | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Methyl propionate CAS number and molecular weight.

An In-Depth Technical Guide to Methyl Propionate for Scientific Professionals

Abstract

This compound (CAS No: 554-12-1), the methyl ester of propanoic acid, is a versatile chemical compound with significant applications across various scientific and industrial domains.[1] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, established synthesis protocols, key chemical reactions, and critical applications, with a focus on its role as a solvent and a precursor in organic synthesis. This document aims to serve as a core reference, integrating established knowledge with practical insights to support laboratory and development workflows.

Introduction and Core Identification

This compound, systematically named methyl propanoate, is an organic compound with the chemical formula CH₃CH₂COOCH₃.[2] It is a colorless liquid recognized by its characteristic fruity, rum-like odor.[2] As a carboxylate ester, its chemical behavior is dominated by the ester functional group, making it a valuable intermediate and solvent in chemical synthesis. Its relatively low boiling point and favorable solvency characteristics make it a suitable medium for various reactions and a component in formulations.

The unique identification of chemical substances is paramount for regulatory compliance, safety, and scientific reproducibility. The Chemical Abstracts Service (CAS) has assigned the number 554-12-1 to this compound.[1][2][3][4][5]

Below is a diagram illustrating the basic chemical structure of this compound.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in experimental design, process development, and formulation. This compound is characterized by its volatility and specific thermal properties. The molecular weight of the compound is a fundamental parameter for stoichiometric calculations in chemical reactions.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 554-12-1 | [2][3][4] |

| Molecular Formula | C₄H₈O₂ | [2][3][4][6] |

| Molecular Weight | 88.11 g/mol | [7] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity, rum-like | [2] |

| Density | 0.915 g/mL at 25 °C | [2] |

| Melting Point | -88 °C | [2][6] |

| Boiling Point | 79 °C | [6] |

| Refractive Index (n20/D) | 1.376 | |

| UN Number | 1248 | [1][3][5] |

Spectroscopic Profile

For professionals in drug development and quality control, spectroscopic analysis is non-negotiable for identity confirmation and purity assessment. Authoritative spectral data for this compound is available through databases such as the NIST Chemistry WebBook.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, prominent C=O stretching absorption band typical for esters, usually found around 1740 cm⁻¹. Additional C-O stretching bands and C-H stretching and bending vibrations from the ethyl and methyl groups will also be present.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound will exhibit a molecular ion peak (M⁺) at m/z = 88. Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to yield an acylium ion at m/z = 57.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear signature: a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the methyl protons of the ester group.

-

¹³C NMR: The carbon NMR will show four distinct signals corresponding to the four unique carbon atoms: the carbonyl carbon, the O-methyl carbon, and the two carbons of the ethyl group.

-

Synthesis and Manufacturing Protocols

Industrially, this compound is produced via several established synthetic routes. The choice of method often depends on feedstock availability, catalyst cost, and desired purity.

Fischer Esterification of Propionic Acid

This is a classic and straightforward method for laboratory and industrial-scale synthesis. It involves the acid-catalyzed reaction between propionic acid and methanol.

Caption: Workflow for Fischer Esterification Synthesis.

Experimental Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle.

-

Charging Reactants: Charge the flask with propionic acid and a slight excess of methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours to drive the esterification equilibrium towards the product side. The reaction progress can be monitored by techniques like gas chromatography (GC).

-

Work-up: After cooling, the mixture is typically washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Drying: The organic layer is separated and dried over an anhydrous salt such as magnesium sulfate.

-

Purification: The final product is purified by fractional distillation to separate it from unreacted starting materials and byproducts.

Industrial Carboalkoxylation

A significant industrial route involves the reaction of ethylene with carbon monoxide and methanol, a process known as carboalkoxylation.[2] This reaction is catalyzed by transition metal complexes, such as those containing nickel carbonyl or palladium.[2]

C₂H₄ + CO + CH₃OH → CH₃CH₂COOCH₃

This method is highly efficient and atom-economical, making it suitable for large-scale production.

Key Applications in Research and Development

This compound's utility is widespread, ranging from a bulk chemical to a specialized laboratory reagent.

-

Solvent: It is used as a solvent for cellulose nitrate and in the formulation of lacquers, paints, and varnishes.[2] In a drug development context, its solvency properties can be evaluated for specific non-polar active pharmaceutical ingredients (APIs) in topical or specialized formulations.

-

Chemical Intermediate: A primary industrial application is its role as a precursor in the production of methyl methacrylate (MMA), a key monomer for acrylic plastics.[2] The process involves a condensation reaction with formaldehyde followed by dehydration.[2]

Sources

- 1. This compound | 554-12-1 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C2H5COOCH3 | CID 11124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem-file.sourceforge.net [chem-file.sourceforge.net]

- 7. parchem.com [parchem.com]

An In-depth Technical Guide to the Common Uses of Methyl Propionate in Chemical Research

Introduction: Beyond the Fruity Aroma

Methyl propionate (also known as methyl propanoate) is an organic ester with the chemical formula CH₃CH₂CO₂CH₃.[1] While widely recognized in the food and fragrance industries for its characteristic sweet, fruity, rum-like odor, its utility in chemical research and industrial synthesis is far more profound and versatile.[2][3][4] This guide provides an in-depth exploration of this compound's core applications for researchers, scientists, and drug development professionals. We will delve into its role as a pivotal chemical intermediate, a functional solvent, and a reagent in various organic transformations, moving beyond a simple catalog of uses to explain the underlying chemical principles that make it a valuable tool in the modern laboratory.

Fundamental Properties and Structural Characteristics

Understanding the physical and chemical properties of a reagent is paramount to its effective application in research. This compound is a colorless, volatile liquid whose utility is dictated by its molecular structure and resulting characteristics.[5][6]

Molecular Structure

The structure of this compound features a carbonyl group (C=O) bonded to an ethyl group and a methoxy group. This ester functionality is the primary site of its chemical reactivity.

Caption: Chemical structure of this compound (CH₃CH₂CO₂CH₃).

Physicochemical Data

The selection of this compound for a specific application, whether as a solvent or a reactant, often depends on its physical properties. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | [4][7] |

| Molar Mass | 88.11 g·mol⁻¹ | [1][8] |

| Appearance | Colorless liquid | [1][8] |

| Boiling Point | 79-80 °C | [1][3] |

| Melting Point | -88 °C | [1][3] |

| Density | 0.915 g/mL at 25 °C | [1][3] |

| Flash Point | -2 °C (28 °F) | [1][9] |

| Water Solubility | 50-100 mg/mL (Slightly soluble) | [9][10] |

| Solubility | Miscible with most organic solvents like ethanol and ether. | [8][10] |

Core Application: A Versatile Chemical Intermediate

The most significant role of this compound in chemical research and industry is as a precursor for the synthesis of more complex molecules.[7] Its ester group can be readily transformed, making it a valuable C4 building block.[7]

Synthesis of Methyl Methacrylate (MMA)

A cornerstone application of this compound is its use as a key feedstock in the production of methyl methacrylate (MMA), the monomer for poly(methyl methacrylate) (PMMA), commonly known as acrylic or Plexiglas.[1][7][11] This transformation is a classic example of an aldol condensation reaction.

Causality of Experimental Choice: The reaction capitalizes on the acidity of the α-protons (the protons on the carbon adjacent to the carbonyl group) in this compound. A strong base catalyst can deprotonate this position, creating an enolate nucleophile. This enolate then attacks an electrophile, in this case, formaldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ester, MMA.

The overall industrial process involves two main stages:

-

Carboalkoxylation of Ethylene: Ethylene reacts with carbon monoxide and methanol to produce this compound.[1][11]

-

Condensation with Formaldehyde: this compound is then condensed with formaldehyde over a fixed-bed catalyst.[11]

Caption: Workflow for the synthesis of MMA from this compound.

Silica-supported cesium hydroxide has been identified as a particularly effective catalyst for the vapor-phase aldol condensation of this compound with formaldehyde.[12][13] The basicity of the cesium catalyst is crucial for the initial deprotonation step, while the silica support provides a high surface area for the reaction.[13]

Precursor in Pharmaceutical and Agrochemical Synthesis

This compound serves as a starting material for various active pharmaceutical ingredients (APIs) and agrochemicals.[7][14] Its ester functionality can be modified through several key reactions:

-

Hydrolysis: To yield propionic acid.

-

Transesterification: To form different esters.[2]

-

Reduction: To produce 1-propanol and methanol.[15]

-

Reaction with Grignard Reagents: To form tertiary alcohols.

These transformations allow for the incorporation of the propionyl group or its derivatives into larger, more complex molecular scaffolds necessary for developing drugs like certain antifungal or anti-inflammatory agents and for synthesizing targeted pesticides and herbicides.[7][16]

This compound as a Functional Solvent

In both laboratory and industrial settings, this compound is valued as a solvent.[2][14] Its utility is derived from a balance of moderate polarity, a relatively low boiling point, and a high evaporation rate.[5][16]

Causality of Solvent Choice:

-

Moderate Polarity: Allows it to dissolve a wide range of organic compounds, including resins, polymers, and cellulose nitrate, making it highly effective in the formulation of lacquers, paints, coatings, and adhesives.[5][16][17]

-

High Evaporation Rate: Its volatility is advantageous in applications requiring rapid drying times, such as in printing inks and quick-drying coatings.[5][17]

-

Relatively Low Toxicity: Compared to more hazardous solvents, it is a less harmful option, although proper safety precautions are always necessary.[2][17]

In a research context, it can be used as a reaction medium for organic syntheses, particularly when reactants show good solubility and the reaction temperature aligns with its boiling point.[14]

Applications in Analytical Chemistry

In the field of analytical chemistry, this compound often serves as a reference standard, particularly in chromatography.

Gas Chromatography (GC)

Due to its volatility and well-defined properties, this compound is used as a standard for calibrating instruments and validating analytical methods.[18] It can be a component in standard mixtures for identifying unknown substances in complex samples based on retention time. Specific GC methods using an internal standard (like n-heptane) have been developed to accurately quantify the concentration of this compound in reaction mixtures, for example, during the synthesis of MMA.[19]

Spectroscopy

In spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), this compound can be used as a solvent to dissolve samples for analysis, although deuterated solvents are more common for ¹H NMR.[14] Its own spectrum is also well-characterized, which can be useful for instrument calibration.

Key Experimental Protocols & Transformations

To illustrate its practical use, this section details the methodology for a common chemical transformation involving this compound and outlines other key reactions.

Protocol: Reduction of this compound to 1-Propanol

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. This compound is relatively unreactive towards weak reducing agents, necessitating the use of a strong agent like lithium aluminum hydride (LiAlH₄).[15]

Trustworthiness and Self-Validation: This protocol is a standard, well-established procedure. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material. The identity of the product can be confirmed by comparing its spectroscopic data (NMR, IR) with known standards for 1-propanol.

Methodology:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

-

Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. The flask is cooled in an ice bath.

-

Addition of Ester: A solution of this compound in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension via an addition funnel. The rate of addition is controlled to maintain a gentle reflux.

-

Causality: The dropwise addition at low temperature is crucial to control the highly exothermic reaction between LiAlH₄ and the ester.

-

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by slowly and sequentially adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

Causality: This specific quenching procedure (Fieser workup) is designed to safely destroy excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Work-up and Isolation: The resulting white precipitate is removed by filtration. The organic filtrate is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude 1-propanol.

-

Purification: The product can be further purified by fractional distillation if necessary.

Other Key Transformations

Caption: Common reaction pathways for this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[20][21] It has a very low flash point and its vapors can form explosive mixtures with air.[3][9][10] It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[21] It may cause skin and eye irritation.[8][20] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the chemical.[22] All work should be conducted in a fume hood to avoid inhalation of vapors.[21]

Conclusion

This compound is a chemical of significant utility, extending far beyond its application as a flavor and fragrance agent. For the research scientist, it is a versatile solvent and, more importantly, a fundamental building block in organic synthesis. Its role as a key precursor to methyl methacrylate highlights its industrial importance, while its reactivity provides numerous pathways for the synthesis of novel compounds in pharmaceutical and agrochemical research. A thorough understanding of its properties, reaction mechanisms, and handling requirements allows researchers to leverage this simple ester to its full potential in the pursuit of chemical innovation.

References

- This compound in Organic Synthesis: A Key Chemical Intermediate. (n.d.). Google Cloud.

- This compound. (n.d.). PubChem.

- What Is the Function of this compound? (2023, September 14). Manufacturer.

- This compound - Organic Chemistry II Key Term. (n.d.). Fiveable.

- This compound synthesis. (n.d.). ChemicalBook.

- What reagent would you use to convert this compound into 1-propanol? (n.d.). Homework.Study.com.

- Material Safety Data Sheet - this compound, 99+% (gc). (n.d.). Cole-Parmer.

- This compound MSDS. (n.d.). Cosmo Bio USA.

- Methyl methacrylate. (n.d.). Wikipedia.

- What is this compound used for. (2023, October 14). Wholesaler.

- This compound. (n.d.). CAMEO Chemicals - NOAA.

- This compound. (n.d.). Chem-Impex.

- This compound | 554-12-1. (n.d.). ChemicalBook.

- This compound. (n.d.). Wikipedia.

- SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.

- This compound. (n.d.). Grokipedia.

- 501172 this compound safety data sheet. (2015, November 26). Vigon.

- This compound 554-12-1 wiki. (n.d.). Guidechem.

- Buy this compound | Industrial Chemical Distributor India. (n.d.). Arora Aromatics.

- Formation of methyl methacrylate from this compound and methanol. (2025, August 10). ResearchGate.

- Formation of methyl methacrylate by condensation of this compound with formaldehyde over silica-supported cesium hydroxide catalysts. (2025, August 7). ResearchGate.

- This compound: An Essential Solvent in Industrial Coatings and Adhesives. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- Method for determining contents of this compound, methyl methacrylate and propionic acid by gas chromatography internal standard method. (n.d.). Google Patents.

- What are the uses and effects of this compound? (2022, August 16). Guidechem.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. This compound | 554-12-1 [chemicalbook.com]

- 4. Buy this compound | Industrial Chemical Distributor India [chemicalbull.com]

- 5. chemimpex.com [chemimpex.com]

- 6. grokipedia.com [grokipedia.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C2H5COOCH3 | CID 11124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. guidechem.com [guidechem.com]

- 11. Methyl methacrylate - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. What Is the Function of this compound? Manufacturer [slchemtech.com]

- 15. homework.study.com [homework.study.com]

- 16. What is this compound used for Wholesaler [slchemtech.com]

- 17. nbinno.com [nbinno.com]

- 18. guidechem.com [guidechem.com]

- 19. CN102798688B - Method for determining contents of this compound, methyl methacrylate and propionic acid by gas chromatography internal standard method - Google Patents [patents.google.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. cosmobiousa.com [cosmobiousa.com]

- 22. vigon.com [vigon.com]

Methyl Propionate as a Precursor for Methyl Methacrylate Synthesis: A Modern Catalytic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Methacrylate (MMA) is a critical monomer in the global polymer industry, primarily used for producing polymethyl methacrylate (PMMA), a high-performance thermoplastic with exceptional optical clarity and weather resistance.[1][2] Historically, MMA production has been dominated by the acetone cyanohydrin (ACH) process, which, despite its efficiency, is encumbered by the use of highly toxic hydrogen cyanide and the generation of substantial ammonium bisulfate waste.[2][3][4] In the pursuit of greener, safer, and more sustainable chemical manufacturing, the synthesis of MMA from methyl propionate (MP) and formaldehyde has emerged as a leading alternative. This route, built on a C2 (ethylene-based) feedstock, avoids many of the environmental and safety pitfalls of traditional methods.[4][5] This guide provides a detailed technical overview of this process, focusing on the core single-step, vapor-phase aldol condensation reaction. We will delve into the principles of catalyst design, particularly acid-base bifunctional systems, elucidate the reaction mechanism, present comparative performance data, and outline standardized protocols for catalyst synthesis and evaluation.

Introduction: The Imperative for a New MMA Synthesis Route

The global market for MMA is robust, with an anticipated compound annual growth rate (CAGR) of approximately 4%, driven by its indispensable role in the automotive, electronics, and construction industries.[1] However, the long-standing dominance of the ACH process presents a sustainability challenge. The process not only involves hazardous materials but also yields a significant stream of low-value ammonium bisulfate, creating a costly waste treatment burden.[2]

Alternative routes, such as the three-step oxidation of isobutylene (C4 route), have been commercialized but involve multiple stages.[6] The direct condensation of this compound with formaldehyde represents a more atom-economical and elegant pathway.[4] This process typically involves two main stages:

-

Ethylene Carboalkoxylation: Ethylene is reacted with carbon monoxide and methanol to produce this compound (MP).[5]

-

Aldol Condensation: The resulting MP is condensed with formaldehyde in a single heterogeneous catalytic step to form MMA and water.[5]

This guide focuses exclusively on the second, pivotal step, which is the key technological hurdle and the area of most intensive research.

Core Synthesis Pathway: Vapor-Phase Condensation of MP and Formaldehyde

The cornerstone of this technology is the catalytic aldol condensation reaction carried out in the vapor phase over a solid catalyst.

CH₃CH₂COOCH₃ (MP) + CH₂O (Formaldehyde) → CH₂=C(CH₃)COOCH₃ (MMA) + H₂O

While thermodynamically feasible, the reaction requires a highly selective catalyst to direct the reactants toward MMA and prevent the formation of numerous byproducts.[7][8] The most successful catalysts are acid-base bifunctional solids, which can orchestrate the multi-step reaction sequence on their surface.

Catalyst Systems: The Engine of Selectivity and Conversion

The development of a stable and highly selective catalyst is the most critical factor for the industrial viability of this process. The research has largely converged on supported alkali metal catalysts, often enhanced with promoters.

-

The Catalyst Support: The choice of support material is crucial. While various oxides like Al₂O₃, TiO₂, and MgO have been tested, amorphous silica (SiO₂) is widely regarded as the most effective support.[9][10] Its relative inertness and low acidity minimize undesirable side reactions such as the dehydration of methanol (a common solvent for formaldehyde) to dimethyl ether.[10]

-

The Active Phase: Cesium (Cs) has proven to be the most effective alkali metal for providing the necessary basic sites for the reaction. Catalysts based on cesium hydroxide or other cesium salts impregnated onto a silica support consistently demonstrate high selectivity to MMA.[5][10] The optimal loading of cesium is typically low, in the range of a 2.0-2.5/100 atomic ratio of Cs/Si.[10]

-

Promoters for Enhanced Performance: To further optimize the catalyst, promoters are often added to tune the balance of acidic and basic sites. The introduction of oxophilic metals like Zirconium (Zr), Niobium (Nb), Magnesium (Mg), or Phosphorus (P) can create a synergistic effect.[11][12][13] These promoters can modify the surface acidity, improving the dehydration of the intermediate and enhancing overall catalyst stability and MMA yield.[12] For instance, a Cs-Nb/Al₂O₃ catalyst was shown to have an optimal distribution of acid-base sites, leading to high performance.[12]

Proposed Reaction Mechanism on an Acid-Base Bifunctional Catalyst

The condensation reaction is believed to proceed via a synergistic pathway involving both basic and acidic sites on the catalyst surface.

-

Activation of this compound: A basic site on the catalyst surface (e.g., a Cs-O-Si species) abstracts an α-proton from the this compound molecule, generating a surface-bound enolate intermediate.

-

Aldol Addition: The electron-rich enolate performs a nucleophilic attack on the carbonyl carbon of an adsorbed formaldehyde molecule. This forms a β-hydroxy ester intermediate (methyl-2-hydroxy-2-methylpropionate).[8]

-

Dehydration: The β-hydroxy ester intermediate is then dehydrated to form the C=C double bond of methyl methacrylate. This step is often facilitated by weak acid sites on the catalyst.

-

Product Desorption: The final MMA product and a molecule of water desorb from the catalyst surface, regenerating the active sites.

The following diagram illustrates this proposed catalytic cycle.

Catalyst Deactivation and Regeneration

A significant industrial challenge is the gradual deactivation of the catalyst during operation. This is primarily caused by the deposition of carbonaceous materials ("coke") or heavy, non-volatile byproducts on the active sites.[5] Fortunately, the activity of these catalysts can typically be fully restored. The deactivated catalyst is regenerated in-situ by a controlled burnout of the coke deposits using a diluted stream of air or oxygen at elevated temperatures (e.g., 400-500 °C).[5][9][12] Catalysts have been shown to endure many regeneration cycles, a critical feature for economic viability.[9]

Experimental Methodologies and Performance Data

This section provides standardized, field-proven protocols for the synthesis and evaluation of catalysts for this process, followed by a comparative data summary.

Protocol 1: Catalyst Preparation via Incipient Wetness Impregnation

This method is widely used to prepare supported catalysts by ensuring the pore volume of the support is filled with the precursor solution without excess liquid.

Objective: To prepare a 15% Cs - 0.05% Zr / SiO₂ catalyst.

Materials:

-

Silica gel (SiO₂, 100-200 mesh)

-

Cesium Nitrate (CsNO₃)

-

Zirconyl Nitrate Hydrate (ZrO(NO₃)₂·xH₂O)

-

Deionized Water

Procedure:

-

Support Preparation: Dry the silica gel support in an oven at 120 °C for at least 4 hours to remove adsorbed water.

-

Pore Volume Determination: Determine the pore volume of the dried silica gel by adding deionized water dropwise to a known weight of silica until saturation is reached. Record the volume of water used per gram of silica (mL/g).

-

Precursor Solution Preparation:

-

Calculate the required mass of CsNO₃ and ZrO(NO₃)₂·xH₂O to achieve the target weight percentages of Cs and Zr on the final catalyst.

-

Dissolve the calculated amounts of both precursors in a volume of deionized water equal to the total pore volume of the silica support to be impregnated.

-

-

Impregnation: Add the precursor solution to the dried silica gel drop by drop while continuously mixing/stirring to ensure uniform distribution.

-

Drying: Age the wet catalyst at room temperature for 12 hours, followed by drying in an oven at 120 °C overnight.

-

Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature from room temperature to 500 °C at a rate of 5 °C/min and hold for 5 hours.

-

Storage: Cool the finished catalyst to room temperature and store it in a desiccator until use.

Protocol 2: Catalyst Performance Evaluation Workflow

The following workflow describes a typical experimental setup for testing catalyst performance in a continuous-flow fixed-bed reactor.

Procedure:

-

Reactor Setup: A fixed-bed reactor (typically a stainless-steel tube) is loaded with a known amount of the prepared catalyst.

-

Pre-treatment: The catalyst bed is heated to the reaction temperature (e.g., 300-380 °C) under a flow of an inert gas like nitrogen (N₂).[13]

-

Reaction Feed: A liquid feed mixture containing this compound and formaldehyde (often as an aqueous solution, formalin) is vaporized and introduced into the reactor along with the N₂ carrier gas using a high-precision pump.[13]

-

Product Collection: The reactor effluent is passed through a condenser (chilled bath) to collect the liquid products.

-

Analysis: The collected liquid samples are analyzed using gas chromatography (GC) with a flame ionization detector (FID) to quantify the amounts of unreacted MP, product MMA, and any byproducts.

-

Calculation: Based on the GC analysis, the following key performance indicators are calculated:

-

MP Conversion (%): (Moles of MP reacted / Moles of MP fed) x 100

-

MMA Selectivity (%): (Moles of MMA produced / Moles of MP reacted) x 100

-

MMA Yield (%): (MP Conversion x MMA Selectivity) / 100

-

Comparative Performance of Different Catalyst Systems

The table below summarizes performance data from various studies to provide a comparative overview of different catalyst systems under optimized conditions.

| Catalyst Composition | Support | Temp. (°C) | MP Conversion (%) | MMA Selectivity (%) | MMA Yield (%) | Reference |

| CsOH | SiO₂ | 360 | 14.0 | 86.0 | 12.0 | [10] |

| 15%Cs-0.05%Zr | SiO₂ | 300 | 25.2 | 86.1 | 21.7 | [13] |

| V-Si-P | - | 300 | - | - | 56.0* | [14] |

| Cs-La | SBA-15 | 340 | 29.2 | 90.4 | 26.4 | [10] |

| Cs-Nb | Al₂O₃ | 350 | ~35.0 | ~85.0 | ~29.8 | [12] |

*Note: Yield reported based on formaldehyde fed.

Conclusion and Future Outlook

The synthesis of methyl methacrylate from this compound and formaldehyde stands as a highly promising, environmentally conscious alternative to legacy production methods. The core of this technology resides in the design of robust, selective, and regenerable solid catalysts. Acid-base bifunctional systems, particularly cesium supported on silica and promoted with various metal oxides, have demonstrated the most potential, achieving high selectivity to MMA.

Future research will likely focus on several key areas:

-

Enhanced Catalyst Stability: Developing catalysts with greater resistance to coking to extend the time-on-stream between regeneration cycles.

-

Lower Temperature Activity: Designing catalysts that operate efficiently at lower temperatures to reduce energy consumption and minimize thermal byproduct formation.

-

Alternative Formaldehyde Sources: Investigating the in-situ generation of formaldehyde via the partial oxidation or dehydrogenation of methanol on a multifunctional catalyst, which could further streamline the process.[7][15][16]

As catalyst technology continues to advance, the MP-to-MMA route is poised to become a commercially dominant method for producing this vital monomer, aligning the polymer industry with the principles of green chemistry and sustainable manufacturing.

References

-

Wikipedia. Methyl methacrylate. [Link]

-

Thompson, R. L., et al. (2020). A Review of the Biotechnological Production of Methacrylic Acid. Frontiers in Bioengineering and Biotechnology. [Link]

-

Zhang, L., et al. (2012). Condensation of this compound with Formaldehyde to Methyl Methacrylate over Cs-Zr-Mg/SiO2 Catalysts. Advanced Materials Research. [Link]

-

Tan, S. T., et al. (2021). C-4 Routes to Methyl Methacrylate: A Sustainable and Environmental Benign Process. Research on World. [Link]

-

Gannavarapu, R., et al. (2021). Single-Step Production of Bio-Based Methyl Methacrylate from Biomass-Derived Organic Acids Using Solid Catalyst Material for Cascade Decarboxylation–Esterification Reactions. ACS Sustainable Chemistry & Engineering. [Link]

-

ChemAnalyst. (2024). Understanding methyl methacrylate from a production process perspective. [Link]

-

Speiser, R., et al. (2005). New developments in the production of methyl methacrylate. Applied Catalysis A: General. [Link]

-

Li, Z., et al. (2020). One-step synthesis of methyl methacrylate from this compound and methanol under mild condition. Scientia Sinica Chimica. [Link]

-

Wang, Y., et al. (2023). Acid Promoter-Modified Cs/Al2O3 Catalyst for Methyl Methacrylate Production by Aldol Condensation of this compound with Formaldehyde. Industrial & Engineering Chemistry Research. [Link]

-

Wang, Y., et al. (2020). Gaseous catalytic condensation reaction of this compound and formaldehyde in a fluidized bed reactor. Asia-Pacific Journal of Chemical Engineering. [Link]

-

Gogate, M. R., et al. (1997). Synthesis of methyl methacrylate by vapor phase condensation of formaldehyde with C3-propionates. Applied Catalysis A: General. [Link]

-

Khokarale, S. G., et al. (2018). Efficient and catalyst free synthesis of acrylic plastic precursors: this compound and methyl methacrylate synthesis through reversible CO2 capture. Green Chemistry. [Link]

-

Schweitzer, E. H., & Dumesic, J. J. (1996). Thermodynamics of Methacrylate Synthesis from Methanol and a Propionate. Industrial & Engineering Chemistry Research. [Link]

- Johnson, D. R., et al. (2014). Method for making methyl methacrylate from propionaldehyde and formaldehyde via oxidative esterification.

-

Wang, Y., et al. (2014). Synthesis of Methyl Methacrylate by Aldol Condensation of this compound with Formaldehyde Over Acid–Base Bifunctional Catalysts. Catalysis Letters. [Link]

-

Ai, M. (1997). Formation of methyl methacrylate by condensation of this compound with formaldehyde over silica-supported cesium hydroxide catalysts. Applied Catalysis A: General. [Link]

-

Liu, Z., et al. (2022). Aldol Condensation of this compound and Formaldehyde: Thermodynamics, Reaction Process, and Network. Industrial & Engineering Chemistry Research. [Link]

-

Spivey, J. J. (1998). Synthesis of methyl methacrylate from coal-derived syngas. OSTI.GOV. [Link]

-

Spivey, J. J. (1998). Synthesis of Methyl Methacrylate from Coal-derived Syngas. OSTI.GOV. [Link]

-

Spivey, J. J., et al. (1995). Novel syngas-based process for methyl methacrylate. SciSpace. [Link]

-

Khokarale, S. G., et al. (2018). Efficient and catalyst free synthesis of acrylic plastic precursors: this compound and methyl methacrylate synthesis through reversible CO2 capture. Åbo Akademi University Research Portal. [Link]

-

Ai, M. (1998). Formation of methyl methacrylate from this compound and methanol. Applied Catalysis A: General. [Link]

-

Nagai, K. (2001). Trends and Future of Monomer - MMA Technologies. Sumitomo Kagaku. [Link]

Sources

- 1. researchopenworld.com [researchopenworld.com]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. A Review of the Biotechnological Production of Methacrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl methacrylate - Wikipedia [en.wikipedia.org]

- 6. longchangchemical.com [longchangchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Condensation of this compound with Formaldehyde to Methyl Methacrylate over Cs-Zr-Mg/SiO2 Catalysts | Scientific.Net [scientific.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. One-step synthesis of methyl methacrylate from this compound and methanol under mild condition | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence and Analysis of Methyl Propionate in Fruits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propionate (C₄H₈O₂), a volatile ester, is a significant contributor to the characteristic sweet, fruity, and rum-like aroma of many fruits.[1][2][3][4] Its presence and concentration are critical determinants of the sensory quality and consumer appeal of both fresh and processed fruit products. Understanding the biosynthetic origins of this compound, its distribution across various fruit species, and the analytical methodologies for its precise quantification is paramount for professionals in food science, flavor chemistry, and agricultural research. This technical guide provides an in-depth exploration of the natural occurrence of this compound, elucidates its metabolic pathways within plant tissues, and presents a detailed protocol for its extraction and analysis using modern chromatographic techniques.

Introduction: The Aromatic Signature of this compound

This compound, also known as methyl propanoate, is a carboxylic ester formed from propionic acid and methanol.[1][5] It is a colorless, volatile liquid recognized for its potent and pleasant aroma, often described as fruity, sweet, and reminiscent of rum, apple, and strawberry.[3][6][7] While widely used as a flavoring agent in the food industry and a fragrance component in consumer products, its biogenic production in fruits is a key aspect of their natural flavor profile.[1][2][8] The concentration of this compound, often in concert with a complex mixture of other esters, alcohols, aldehydes, and terpenes, defines the unique aromatic bouquet of a fruit.[9][10][11]

Esters are among the most important volatile organic compounds (VOCs) responsible for the aroma of fruits.[9][12] The study of specific esters like this compound provides insight into fruit ripening processes, metabolic regulation, and the genetic basis of flavor, offering valuable knowledge for crop improvement and quality control.

Natural Distribution in Fruit Species

This compound has been identified as a natural volatile constituent in a diverse range of fruits. Its presence contributes significantly to the overall flavor and aroma profile, distinguishing different species and even cultivars. The compound has been detected in fruits such as apple, banana, strawberry, pineapple, kiwi, melon, and various berries.[6][7][13]

The concentration of this compound can vary significantly based on the fruit's genetic makeup, stage of ripeness, and post-harvest conditions.[10][12]

| Fruit | Common Name | Reported Presence of this compound | Odor Contribution | Reference |

| Fragaria ananassa | Strawberry | Yes | Sweet, Fruity | [6][13] |

| Musa spp. | Banana | Yes | Fruity, Ethereal | [6][11][13] |

| Malus domestica | Apple | Yes | Fruity, Apple-like | [6][7][13] |

| Ananas comosus | Pineapple | Yes | Fruity, Rum-like | [4][13] |

| Actinidia chinensis | Kiwi Fruit | Yes | Volatile Component | [13][14] |

| Cucumis melo | Melon | Yes | Volatile Component | [6][13] |

| Rubus spp. | Blackberry | Yes (Detected) | Potential Biomarker | [7][15] |

| Citrus sinensis | Orange (Valencia) | Probable | Volatile Component | [13] |

Biosynthesis of this compound in Planta

The formation of this compound in fruits is an enzymatic process occurring as part of the secondary metabolism, particularly during ripening. The biosynthesis of esters is generally catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which facilitate the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA).[12][16]

The specific pathway for this compound involves two key precursors:

-

Propionyl-CoA : This acyl-group donor can be derived from several metabolic routes, including the catabolism of odd-chain fatty acids and the degradation of amino acids such as isoleucine and valine.[17]

-

Methanol : The alcohol substrate for the reaction. A primary source of methanol in ripening fruit is the enzymatic demethylation of pectin in the plant cell wall. Pectin methylesterases (PMEs) catalyze the release of methanol from pectin, which becomes available for esterification.[16]